REACTION_CXSMILES
|
[F:1][C:2]1[C:8]([C:9]([F:12])([F:11])[F:10])=[CH:7][CH:6]=[CH:5][C:3]=1[NH2:4].C1C(=O)N([Br:20])C(=O)C1>CN(C=O)C.CCOCC>[Br:20][C:7]1[CH:6]=[CH:5][C:3]([NH2:4])=[C:2]([F:1])[C:8]=1[C:9]([F:10])([F:11])[F:12]
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Name
|
|
Quantity
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28.8 g
|
Type
|
reactant
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Smiles
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FC1=C(N)C=CC=C1C(F)(F)F
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Name
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|
Quantity
|
100 mL
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Type
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solvent
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Smiles
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CN(C)C=O
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Name
|
|
Quantity
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0 (± 1) mol
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Type
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solvent
|
Smiles
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CCOCC
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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WASH
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Details
|
washed with brine
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Type
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DRY_WITH_MATERIAL
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Details
|
The separated organic phase is dried (Na2SO4)
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Type
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CONCENTRATION
|
Details
|
concentrated
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Reaction Time |
3 h |
Name
|
|
Type
|
product
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Smiles
|
BrC1=C(C(=C(N)C=C1)F)C(F)(F)F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |